9H-Purine, 6-ethynyl-9-(phenylmethyl)-
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Overview
Description
9-Benzyl-6-ethynyl-9H-purine is a synthetic organic compound with the molecular formula C14H10N4 and a molecular weight of 234.26 g/mol . This compound is part of the purine family, which is fundamental in the structure of DNA and RNA. Purines are also significant in various biochemical processes, making them crucial in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 9-Benzyl-6-ethynyl-9H-purine involves several steps. One common method includes the alkylation of purine derivatives. The reaction typically starts with a purine base, which undergoes alkylation with benzyl halides under basic conditions to introduce the benzyl group at the N9 position. The ethynyl group can be introduced through a Sonogashira coupling reaction, where an ethynyl group is coupled with a halogenated purine derivative in the presence of a palladium catalyst and a copper co-catalyst .
Chemical Reactions Analysis
9-Benzyl-6-ethynyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of purine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield reduced purine derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include various substituted purines and their derivatives .
Scientific Research Applications
9-Benzyl-6-ethynyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cell proliferation and apoptosis
Mechanism of Action
The mechanism of action of 9-Benzyl-6-ethynyl-9H-purine involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell division. By inhibiting DHFR, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins involved in signal transduction pathways, further contributing to its biological effects.
Comparison with Similar Compounds
9-Benzyl-6-ethynyl-9H-purine can be compared with other purine derivatives, such as:
6-Benzylaminopurine: Known for its role as a plant growth regulator.
8-Azaguanine: Used in cancer research for its antitumor properties.
2,6-Diaminopurine: Studied for its antiviral activities.
What sets 9-Benzyl-6-ethynyl-9H-purine apart is its unique substitution pattern, which imparts distinct chemical and biological properties. Its ethynyl group, in particular, allows for further functionalization and the potential development of novel derivatives with enhanced biological activities .
Properties
CAS No. |
333780-81-7 |
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Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
9-benzyl-6-ethynylpurine |
InChI |
InChI=1S/C14H10N4/c1-2-12-13-14(16-9-15-12)18(10-17-13)8-11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |
InChI Key |
UOUGBFXBGDIWDY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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